![molecular formula C16H13NO5 B14312589 2-[3-(4-Methoxyphenyl)acryloyl]phenyl nitrate CAS No. 114439-87-1](/img/structure/B14312589.png)
2-[3-(4-Methoxyphenyl)acryloyl]phenyl nitrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(4-Methoxyphenyl)acryloyl]phenyl nitrate is an organic compound that features a methoxyphenyl group attached to an acryloyl group, which is further connected to a phenyl nitrate
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Methoxyphenyl)acryloyl]phenyl nitrate typically involves the reaction of 3-(4-methoxyphenyl)acryloyl chloride with phenyl nitrate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-[3-(4-Methoxyphenyl)acryloyl]phenyl nitrate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The acryloyl group can be reduced to form saturated derivatives.
Substitution: The nitrate group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield phenolic compounds, while reduction of the acryloyl group can produce saturated derivatives.
科学的研究の応用
2-[3-(4-Methoxyphenyl)acryloyl]phenyl nitrate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 2-[3-(4-Methoxyphenyl)acryloyl]phenyl nitrate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The acryloyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity for certain targets.
類似化合物との比較
Similar Compounds
- 3-(4-Methoxyphenyl)acryloyl chloride
- 4-Methoxycinnamoyl chloride
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
Uniqueness
2-[3-(4-Methoxyphenyl)acryloyl]phenyl nitrate is unique due to the presence of both a methoxyphenyl group and a nitrate group, which confer distinct chemical and biological properties
特性
CAS番号 |
114439-87-1 |
|---|---|
分子式 |
C16H13NO5 |
分子量 |
299.28 g/mol |
IUPAC名 |
[2-[3-(4-methoxyphenyl)prop-2-enoyl]phenyl] nitrate |
InChI |
InChI=1S/C16H13NO5/c1-21-13-9-6-12(7-10-13)8-11-15(18)14-4-2-3-5-16(14)22-17(19)20/h2-11H,1H3 |
InChIキー |
HJJFPYNFQBWFQT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2O[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[(5-Bromopentyl)oxy]methyl}-2,4,5-trichloro-1H-imidazole](/img/structure/B14312509.png)
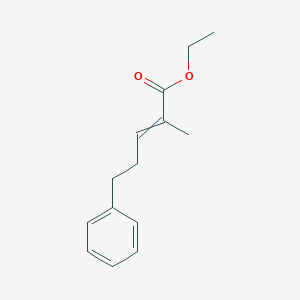
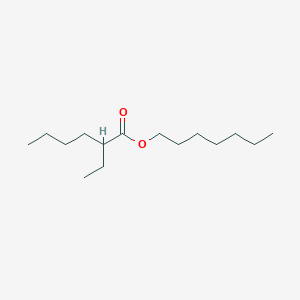

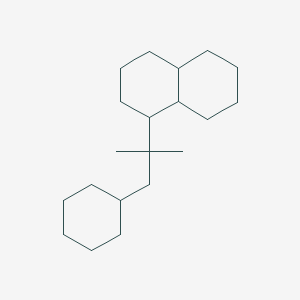

![2-Cyclobuten-1-one, 2,3-diethoxy-4-hydroxy-4-[(trimethylsilyl)ethynyl]-](/img/structure/B14312547.png)
![Bicyclo[3.1.1]heptane, 1-bromo-](/img/structure/B14312548.png)
![N',N''-[Methylenedi(4,1-phenylene)]dicyclohexanecarboximidamide](/img/structure/B14312549.png)
![Morpholine, 4-[[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]sulfonyl]-](/img/structure/B14312551.png)
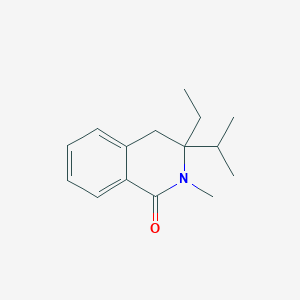
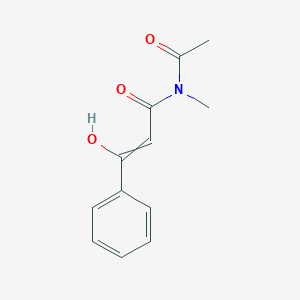
![4-[(5-Hydroxypentyl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14312574.png)

